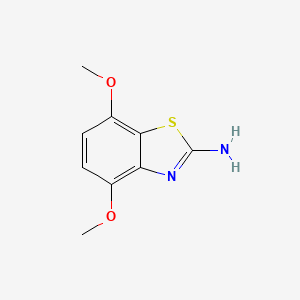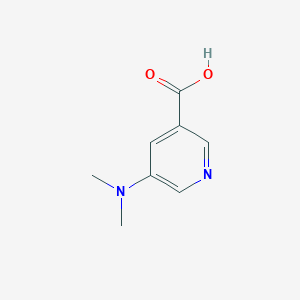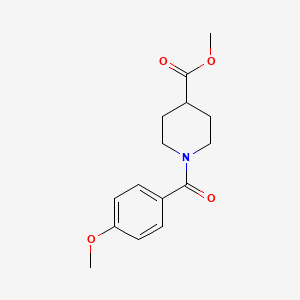
2H-色烯-3-甲酸甲酯
描述
Methyl 2H-chromene-3-carboxylate (MCC) is an organic compound belonging to the class of chromene compounds. It is a colorless, crystalline solid that is insoluble in water and has a molecular formula of C10H8O3. MCC is used in a variety of scientific fields and has a wide range of applications in research and laboratory experiments.
科学研究应用
Synthesis of Heterocyclic Compounds
Methyl 2H-chromene-3-carboxylate can be used as a precursor in the synthesis of several heterocyclic compounds . These compounds have a broad spectrum of biological activities, making them useful in various fields of research .
Formation of Hydrazides
The compound can react with hydrazine hydrate to form hydrazides . Hydrazides are versatile raw materials used to synthesize a variety of functionalized heterocycles .
Synthesis of Hydrazones
In addition to heterocyclic compounds, methyl 2H-chromene-3-carboxylate can also be used in the synthesis of hydrazones . These compounds have been studied in detail over the decades due to their wide range of biological activities .
Use in Photopolymerization
Methyl 2H-chromene-3-carboxylate derivatives can be used as high-performance photoinitiators for the Free Radical Photopolymerization (FRP) of acrylates . This process is crucial in 3D printing and photocomposites applications .
Solubility in Resins
The reduction of aromaticity in methyl 2H-chromene-3-carboxylate derivatives can greatly enhance their solubility in resins, especially acrylic resins . This is beneficial for the photosensitizers used in various applications .
Synthesis of Keto-Coumarin Derivatives
Methyl 2H-chromene-3-carboxylate can be used in the synthesis of keto-coumarin derivatives . These derivatives have important pharmacological effects, including analgesic, anti-arthritis, anti-inflammatory, anti-pyretic, anti-viral, anti-cancer, and anticoagulant properties .
作用机制
Target of Action
Methyl 2H-chromene-3-carboxylate is a derivative of chromenes, which are known to have a broad range of bioactivities . .
Mode of Action
Chromenes, the parent compounds, are known to interact with a variety of biological targets and exhibit diverse pharmacological activities .
Biochemical Pathways
Chromenes, the parent compounds, are known to affect a variety of biochemical pathways due to their diverse pharmacological activities .
Result of Action
Chromenes, the parent compounds, are known to exhibit a variety of biological effects due to their diverse pharmacological activities .
属性
IUPAC Name |
methyl 2H-chromene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-13-11(12)9-6-8-4-2-3-5-10(8)14-7-9/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSWGZOTQUTIEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363089 | |
| Record name | methyl 2H-chromene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2H-chromene-3-carboxylate | |
CAS RN |
36044-49-2 | |
| Record name | Methyl 2H-1-benzopyran-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36044-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 2H-chromene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic approaches to access methyl 2H-chromene-3-carboxylate derivatives?
A1: The provided research papers highlight two main synthetic strategies:
- Click Chemistry Approach: [] This approach utilizes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to efficiently attach 1-alkyl-1H-1,2,3-triazole moieties to a methyl 2H-chromene-3-carboxylate scaffold. This method offers advantages like mild reaction conditions and high yields.
- 1,3-Dipolar Cycloaddition: [] This strategy employs the reaction of methyl 2H-chromene-3-carboxylate derivatives with nitrile oxides to form isoxazole or isoxazoline rings fused to the chromene core. This reaction provides access to a diverse range of heterocyclic compounds with potential biological activity.
Q2: What is the significance of incorporating heterocyclic moieties onto the methyl 2H-chromene-3-carboxylate scaffold?
A2: Incorporating heterocycles, like triazoles [] or isoxazoles/isoxazolines [], can significantly influence the biological activity of the resulting compounds. These modifications can impact:
Q3: What are the potential applications of these synthesized compounds?
A3: While the provided research primarily focuses on synthesis and characterization, the presence of methyl 2H-chromene-3-carboxylate derivatives with diverse heterocyclic modifications suggests their potential in:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4,5-Trichlorobenzo[d]thiazole](/img/structure/B1301390.png)


![4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1301395.png)
![3-Phenyl[1,2,4]triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B1301401.png)


![4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoic acid](/img/structure/B1301411.png)


![Ethyl 2-{4-bromo-2-[(hydroxyimino)methyl]-6-methoxyphenoxy}acetate](/img/structure/B1301439.png)


![2-[3-(4-Iodoanilino)-1-methoxy-2-propenylidene]malononitrile](/img/structure/B1301459.png)